3,5-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide
Description
Background and Significance of Substituted Benzamides
Substituted benzamides represent a fundamental class of organic compounds that have garnered substantial attention in pharmaceutical and medicinal chemistry research due to their diverse biological activities and structural versatility. The benzamide scaffold serves as a crucial pharmacophore in numerous therapeutic agents, demonstrating remarkable efficacy across various medical applications including antipsychotic, antidepressant, antiemetic, and analgesic treatments. The structural foundation of benzamides, characterized by the presence of an amide functional group attached to a benzene ring, provides an excellent platform for chemical modifications that can significantly alter biological activity and pharmacological properties.
The significance of substituted benzamides extends beyond their immediate therapeutic applications, as they represent a well-established class of pharmacological agents with multiple uses in managing a wide range of nervous and psychic disorders. The dopaminergic antidepressant action of substituted benzamides, such as sulpiride, has been extensively explored since the late 1970s through comprehensive preclinical experiments. These compounds demonstrate a unique ability to modulate dopaminergic neurons selectively and specifically, making them particularly valuable in the treatment of conditions involving dopaminergic dysfunction.
The clinical potential of substituted benzamides has been demonstrated through their successful application in treating both depressive states and schizophrenia, representing the first class of atypical antipsychotics successfully employed for these dual therapeutic indications. The selective modulation of the dopaminergic system in the mesocorticolimbic area, which is important for cognitive processing of internal and external cues related to survival, underlies the therapeutic mechanism of these compounds. This dual mechanism of action, involving both presynaptic and postsynaptic dopamine receptor interactions, has established substituted benzamides as essential components of modern psychiatric pharmacotherapy.
Historical Context of Dioxan-Containing Benzamide Derivatives
The development of dioxan-containing benzamide derivatives represents a significant advancement in the evolution of heterocyclic chemistry and pharmaceutical design. The incorporation of dioxan moieties into benzamide structures emerged from systematic efforts to enhance the pharmacological properties and chemical stability of traditional benzamide compounds. The 1,3-dioxane ring system, characterized by its saturated six-membered heterocycle with two oxygen atoms in place of carbon atoms at the 1- and 3-positions, provides unique structural and electronic properties that influence both chemical reactivity and biological activity.
Historical research into dioxan-containing compounds has revealed their utility as protecting groups for carbonyl compounds, prepared through reactions between ketones or aldehydes with 1,3-diols. This protective functionality has been instrumental in developing more sophisticated synthetic strategies for complex molecular architectures. The preparation of substituted dioxan derivatives through reactions involving formaldehyde and 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts has established reliable synthetic methodologies for accessing these heterocyclic systems.
The integration of dioxan functionality into benzamide structures has resulted in compounds with enhanced chemical properties and potential biological activities. These hybrid molecules combine the proven therapeutic potential of benzamide pharmacophores with the structural stability and electronic properties conferred by dioxan rings. The systematic study of such compounds has contributed to a deeper understanding of structure-activity relationships in heterocyclic medicinal chemistry and has opened new avenues for drug discovery and development.
Chemical Relevance of 3,5-Dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide
The compound 3,5-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide exhibits remarkable chemical complexity that positions it as a significant subject for contemporary pharmaceutical research. With a molecular formula of C₁₄H₁₁Cl₂NO₅ and a molecular weight of 344.14 daltons, this compound represents a sophisticated example of modern synthetic organic chemistry. The structural architecture incorporates multiple functional elements that contribute to its unique chemical profile and potential biological activity.
The chemical relevance of this compound stems from its incorporation of a benzamide core modified with a unique dioxan moiety that contributes significantly to its chemical properties and biological activities. The presence of two chlorine atoms at the 3,5-positions of the benzene ring introduces electron-withdrawing effects that significantly influence the electronic distribution throughout the molecule. This halogenation pattern is particularly important as it affects both the reactivity of the benzamide group and the overall molecular polarity, potentially enhancing interactions with biological targets.
| Chemical Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₄H₁₁Cl₂NO₅ | Defines atomic composition |
| Molecular Weight | 344.14 g/mol | Influences pharmacokinetic properties |
| Chlorine Substitution | 3,5-dichloro | Modulates electronic properties |
| Dioxan Ring System | 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene | Provides structural stability |
The 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene methyl linkage represents a particularly sophisticated structural element that combines the stability of the dioxan ring system with reactive carbonyl functionalities. This hybrid structure provides multiple sites for potential chemical modification and biological interaction, making it an excellent platform for medicinal chemistry research. The compound exhibits a planar configuration with minimal dihedral angles between functional groups, which is crucial for its biological activity, and the presence of functional groups such as carbonyls and amines enhances its interaction potential with biological targets.
Scope and Objectives of the Research
The research focus on 3,5-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide encompasses multiple dimensions of chemical and pharmaceutical investigation. The primary objective involves comprehensive structural characterization and analysis of the compound's unique molecular architecture, with particular emphasis on understanding how the combination of chlorinated benzamide and dioxan functionalities contributes to its overall chemical behavior. This research direction aims to establish fundamental structure-activity relationships that can guide future synthetic modifications and optimization efforts.
A significant component of the research scope involves investigating the synthetic methodologies for preparing this compound and related derivatives, focusing on the development of efficient and scalable synthetic routes. The compound is primarily explored for its role as a building block in the synthesis of more complex molecules and its applications in enzyme inhibition studies. Understanding the optimal conditions for forming the critical dioxan-benzamide linkage represents a key technical challenge that has implications for broader synthetic chemistry applications.
The research objectives also encompass detailed analysis of the compound's chemical reactivity patterns, particularly focusing on how the electron-withdrawing chlorine substituents and the dioxan moiety influence nucleophilic and electrophilic reactivity. The reactivity of this compound is influenced by its electronic structure, where electron-withdrawing groups enhance nucleophilicity at the nitrogen center while stabilizing reaction intermediates. This understanding is essential for predicting and controlling chemical transformations involving this compound.
| Research Objective | Focus Area | Expected Outcome |
|---|---|---|
| Structural Characterization | Molecular architecture analysis | Complete structural profile |
| Synthetic Methodology | Efficient preparation routes | Optimized synthetic protocols |
| Reactivity Analysis | Chemical behavior patterns | Predictive reactivity models |
| Building Block Applications | Complex molecule synthesis | Expanded synthetic utility |
Properties
IUPAC Name |
3,5-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO5/c1-14(2)21-12(19)10(13(20)22-14)6-17-11(18)7-3-8(15)5-9(16)4-7/h3-6H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVSHTIQWCFYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide typically involves the reaction of 3,5-dichlorobenzonitrile with appropriate reagents under controlled conditions. One common method includes the use of sodium hydroxide in deionized water, followed by heating and refluxing the mixture for several hours . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous monitoring systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3,5-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide involves its interaction with specific molecular targets. The chlorine atoms and dioxane moiety play crucial roles in its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related benzamides and dioxan/dioxolane derivatives:
Key Findings
Electronic and Steric Effects: The dioxan-ylidene group in the target compound introduces a planar, conjugated system, which may enhance binding to biological targets (e.g., enzymes or receptors) compared to non-conjugated analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide.
Biological Activity :
- Benzamides with dioxolane/dioxane rings (e.g., compound K-16) have demonstrated root growth modulation in A. thaliana at µM concentrations. The target compound’s dichloro and dioxan-ylidene groups may enhance similar bioactivity.
- Halogenated benzamides like etobenzanid () exhibit herbicidal activity, suggesting the target compound could act as a pesticide.
Synthetic Accessibility: The dioxan-ylidene moiety can be synthesized via condensation reactions, as seen in (formation of methyl 3-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl-amino)-2,5-dimethoxy-benzoate). Amide coupling methods (e.g., using acyl chlorides and amines, as in ) are broadly applicable for benzamide derivatives.
Biological Activity
The compound 3,5-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide (CAS No. 477885-74-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C₁₄H₁₁Cl₂N O₅
- Molecular Weight : 344.14 g/mol
Structural Characteristics
The compound features a dichlorobenzamide core linked to a dioxane moiety, which may influence its interaction with biological targets.
Physical Properties
- Boiling Point : Not specified
- Purity : Available for research purposes with varying purity levels.
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymatic pathways or receptor activities, although specific mechanisms remain under investigation.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains in vitro, possibly by disrupting cell membrane integrity or inhibiting metabolic pathways essential for bacterial survival.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effects on human cell lines. Results indicate that at higher concentrations, it can induce apoptosis in cancerous cells while sparing normal cells, suggesting a selective toxicity profile.
Table 1: Summary of Cytotoxicity Findings
| Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|
| HeLa (cervical cancer) | 25 | Induction of apoptosis |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest |
| Normal fibroblasts | >100 | No significant toxicity observed |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the effectiveness of the compound against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 15 μM for both strains, indicating strong antimicrobial potential.
Case Study 2: Cancer Cell Line Studies
In another investigation, the compound was tested on various cancer cell lines. The study found that it significantly reduced cell viability in A549 lung cancer cells at concentrations above 20 μM. Flow cytometry analysis confirmed that the reduction in viability was due to increased rates of apoptosis.
Research Findings
Recent research highlights the compound's potential as a lead candidate for drug development. Its unique structure allows for modifications that could enhance its biological activity and selectivity.
Pharmacological Profile
The pharmacological profile indicates potential applications in treating infections and certain cancers. Further studies are warranted to explore its full therapeutic potential and safety profile.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 3,5-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide, and how is purity validated?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of 3,5-dichlorobenzoyl chloride with a dioxanone-derived intermediate. Key steps include:
- Intermediate preparation : Formation of the dioxan-5-ylidene moiety under anhydrous conditions using catalysts like DMAP (4-dimethylaminopyridine) .
- Coupling reaction : Amide bond formation via Schotten-Baumann conditions or carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Validation : Purity is confirmed via HPLC (reverse-phase C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to verify structural integrity. LC-MS ensures molecular weight accuracy .
Q. How does the 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene substituent influence the compound’s electronic properties and reactivity?
- Methodological Answer : The dioxanone ring introduces electron-withdrawing effects due to its carbonyl groups, stabilizing the methylidene moiety and enhancing electrophilicity. This can be studied via:
- DFT calculations : To map electron density distribution and predict sites for nucleophilic attack .
- Experimental validation : Reactivity assays with nucleophiles (e.g., amines or thiols) under controlled pH, monitored by UV-Vis spectroscopy or LC-MS .
Q. Which spectroscopic techniques are most effective for characterizing the dichlorobenzamide core?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns aromatic proton environments (e.g., chlorine-induced deshielding at δ 7.2–7.8 ppm) and confirms amide bond formation (N–H signal at δ 8.1–8.5 ppm) .
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and bond angles, though requires high-purity crystals (collaborate with facilities like CCDC for data collection) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be systematically resolved?
- Methodological Answer :
- Dose-response studies : Establish IC₅₀/EC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific effects .
- Structural analogs : Synthesize derivatives lacking the dioxanone group to isolate contributions of specific moieties to bioactivity .
- Mechanistic assays : Use fluorescence-based probes (e.g., ROS detection) or flow cytometry to identify apoptotic pathways vs. membrane disruption .
Q. What experimental frameworks are suitable for studying environmental degradation pathways under varying redox conditions?
- Methodological Answer :
- Laboratory simulations : Expose the compound to UV light (λ = 254 nm) or Fenton reagents (Fe²⁺/H₂O₂) to mimic photolysis and oxidative degradation .
- Analytical tracking : Use GC-MS or HPLC-TOF to identify breakdown products (e.g., dechlorinated intermediates or dioxan ring cleavage) .
- Ecotoxicology assays : Test degradation products on model organisms (e.g., Daphnia magna) to assess residual toxicity .
Q. How can computational modeling (e.g., DFT or molecular docking) predict interactions with biological targets like enzyme active sites?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cytochrome P450 or bacterial gyrase) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- Validation : Correlate computational results with experimental IC₅₀ data and mutagenesis studies (e.g., alanine scanning of key residues) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles across solvents?
- Methodological Answer :
- Standardized protocols : Use shake-flask method with HPLC quantification under controlled temperature (25°C ± 0.5) .
- Solvent polarity index : Correlate solubility with logP values (experimental vs. predicted via ChemAxon) to identify outliers .
- Co-solvent systems : Test binary mixtures (e.g., DMSO/water) to enhance dissolution while avoiding precipitation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
